molecular formula C19H20FNO4S2 B2932529 3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine CAS No. 1797843-90-3

3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Cat. No.: B2932529
CAS No.: 1797843-90-3
M. Wt: 409.49
InChI Key: AITPCKOWMFLEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C19H20FNO4S2 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to "3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine" have shown potent anticancer activity. For instance, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been evaluated for their cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, highlighting the therapeutic potential of such molecules in cancer treatment (Ravichandiran et al., 2019).

Imaging and Diagnostic Applications

Azetidine derivatives have been explored for their application in molecular imaging. For example, the synthesis of the ApoSense compound [18F]NST732, through nucleophilic ring opening of an aziridine precursor, highlights the utility of such structures in positron emission tomography (PET) studies for monitoring apoptotic drug treatments. This underscores the potential for azetidine derivatives in diagnostic imaging and as tools in medical research (Basuli et al., 2012).

Antibacterial Activity

Furthermore, the incorporation of fluorine and azetidine moieties has led to the development of compounds with significant antibacterial properties. Studies involving fluorine-containing 1,3,5-triazinyl sulfonamide derivatives have demonstrated efficient inhibition of β-carbonic anhydrases from Mycobacterium tuberculosis, indicating a promising avenue for combating bacterial infections resistant to conventional treatments (Ceruso et al., 2014).

Ion Transport and Protein Synthesis Interaction

Investigations into the effects of azetidine derivatives on ion transport mechanisms have provided insights into the complex interplay between protein synthesis and ion transport. Studies utilizing azetidine 2-carboxylic acid as an analog of proline to explore this relationship have revealed that such compounds can significantly impact ion release to the xylem in plants, offering a model to study protein synthesis's impact on ion transport processes (Pitman et al., 1977).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S2/c20-16-6-9-17(10-7-16)26(22,23)19-12-21(13-19)27(24,25)18-8-5-14-3-1-2-4-15(14)11-18/h5-11,19H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITPCKOWMFLEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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